molecular formula C9H8N2O2 B1520722 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 934568-20-4

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Cat. No. B1520722
M. Wt: 176.17 g/mol
InChI Key: QAEFMEIYIBNWLW-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a chemical compound with a molecular weight of 176.17 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The IUPAC name of this compound is 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . The InChI code is 1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they may undergo chemical reactions with these receptors.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid include a molecular weight of 176.17 . More specific properties such as melting point, boiling point, and density are not provided in the sources.

Scientific Research Applications

Antibacterial Activity

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties. A study demonstrated that specific analogs exhibit antibacterial activity in vitro, indicating potential applications in developing new antimicrobial agents (Toja et al., 1986).

Supramolecular Chemistry

Research into pyrazinic and pyridine carboxylic acids, including analogs related to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, has provided insights into supramolecular synthons and crystal engineering. These studies reveal how carboxylic acid-pyridine interactions can influence molecular assembly, with implications for designing new materials and understanding molecular recognition processes (Vishweshwar et al., 2002).

Anti-inflammatory and Analgesic Activity

Derivatives of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies contribute to the search for new therapeutic agents with improved safety and efficacy profiles for treating pain and inflammation (Muchowski et al., 1985).

Structural and Vibrational Analysis

Theoretical and experimental investigations have explored the structure and vibrational spectra of compounds related to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid. These studies provide a deeper understanding of the molecular properties and behaviors of such compounds, aiding in the design of new molecules with desired characteristics (Bahgat et al., 2009).

Chemical Extraction and Separation Techniques

Research on the extraction of pyridine carboxylic acids using various techniques underscores the relevance of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid in the purification and analysis of biochemical compounds. These studies offer insights into optimizing extraction processes for industrial applications (Kumar & Babu, 2009).

Decarboxylative Coupling Reactions

In the realm of synthetic chemistry, 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid and its derivatives serve as substrates in decarboxylative coupling reactions. These reactions facilitate the construction of complex molecules, highlighting the acid's utility in developing synthetic methodologies (Neely & Rovis, 2014).

properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEFMEIYIBNWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677993
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

CAS RN

934568-20-4
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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